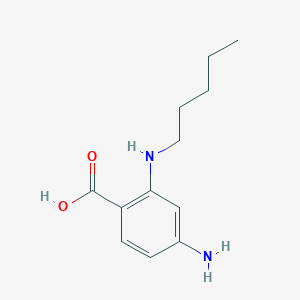
4-Amino-2-(pentylamino)benzoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2-(pentylamino)benzoic acid is an organic compound characterized by the presence of an amino group and a pentylamino group attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(pentylamino)benzoic acid typically involves multi-step organic reactions One common method starts with the nitration of benzoic acid to form 4-nitrobenzoic acid This intermediate is then reduced to 4-aminobenzoic acid
Industrial Production Methods
Industrial production of 4-Amino-2-(pentylamino)benzoic acid may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure high-quality product.
化学反应分析
Types of Reactions
4-Amino-2-(pentylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted benzoic acids.
科学研究应用
4-Amino-2-(pentylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
作用机制
The mechanism by which 4-Amino-2-(pentylamino)benzoic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The amino and pentylamino groups can form hydrogen bonds and other interactions with biological targets, influencing pathways involved in disease processes.
相似化合物的比较
Similar Compounds
4-Aminobenzoic acid: Lacks the pentylamino group, making it less hydrophobic and potentially less bioactive.
2-Aminobenzoic acid: Has the amino group in a different position, affecting its reactivity and interactions.
Pentylaminobenzoic acids: Variants with different alkyl chain lengths or positions of the amino group.
Uniqueness
4-Amino-2-(pentylamino)benzoic acid is unique due to the presence of both an amino group and a pentylamino group, which can significantly influence its chemical properties and biological activity. This dual functionality allows for diverse applications and interactions that are not possible with simpler analogs.
属性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC 名称 |
4-amino-2-(pentylamino)benzoic acid |
InChI |
InChI=1S/C12H18N2O2/c1-2-3-4-7-14-11-8-9(13)5-6-10(11)12(15)16/h5-6,8,14H,2-4,7,13H2,1H3,(H,15,16) |
InChI 键 |
WSZBQZOLOKZEIX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCNC1=C(C=CC(=C1)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrazolo[1,5-a]pyridine-4-carbohydrazide](/img/structure/B13128411.png)

![2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate](/img/structure/B13128427.png)

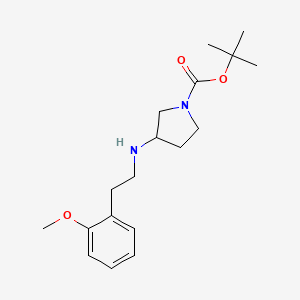
![(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[2-hydroxyethyl(methyl)carbamothioyl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13128439.png)
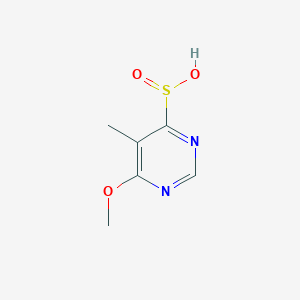
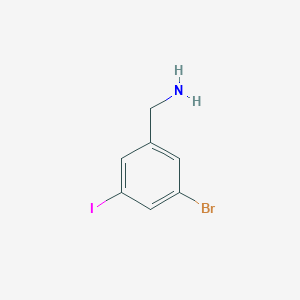
![3-Aminobenzo[d]isoxazole-7-carbonitrile](/img/structure/B13128443.png)

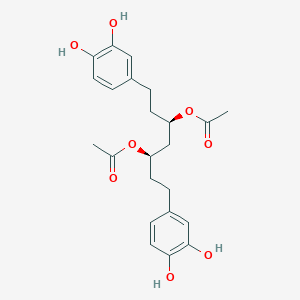
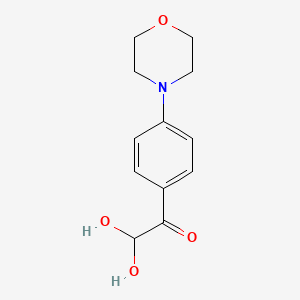
![6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B13128486.png)
![3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium](/img/structure/B13128490.png)
